REACTION_CXSMILES
|
[CH3:1][C:2]([CH:4]=O)=[O:3].[C:6]([OH:11])(=O)[C:7](O)=O.[CH2:12]([NH:14][NH2:15])[CH3:13].[C:16](O)(=O)C>O>[CH2:12]([N:14]1[C:7]([CH3:16])=[C:6]([OH:11])[C:4]([C:2](=[O:3])[CH3:1])=[N:15]1)[CH3:13] |f:1.2|
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Name
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|
Quantity
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6.5 mL
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Type
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reactant
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Smiles
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CC(=O)C=O
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Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
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C(C(=O)O)(=O)O.C(C)NN
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Name
|
|
Quantity
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0.57 mL
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Type
|
reactant
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
11 mL
|
Type
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solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the resulting mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 3 hours
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Duration
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3 h
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (3×)
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Type
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CUSTOM
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Details
|
The combined organic layers were dried
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Type
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FILTRATION
|
Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
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CUSTOM
|
Details
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The crude product was purified by flash chromatography (silica gel)
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Type
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WASH
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Details
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eluting with a gradient of heptane to heptane:ethyl acetate (80:20)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)N1N=C(C(=C1C)O)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 622 mg | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 55.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |